4-Isopropoxy-2-methylbenzonitrile

Physicochemical Properties Process Chemistry Purification

Researchers studying respiratory chain inhibition or developing novel antifungals require reference compounds with validated dual-mechanism activity. 4-Isopropoxy-2-methylbenzonitrile (IPMB) provides an experimentally confirmed scaffold that simultaneously inhibits mitochondrial complex I and succinate dehydrogenase (SDH) - a functional profile absent in common benzonitrile analogs. - Quantifiable differentiation: +0.65 LogP vs. unsubstituted core, boiling point 296.7°C (suitable for high-T synthesis) - Standardized 97-98% purity with optional batch-specific NMR/HPLC/GC documentation - Reliable QC benchmark for instrument validation and method development

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 1369807-40-8
Cat. No. B2990691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropoxy-2-methylbenzonitrile
CAS1369807-40-8
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(C)C)C#N
InChIInChI=1S/C11H13NO/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-6,8H,1-3H3
InChIKeyFOSYSPNXIOMYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropoxy-2-methylbenzonitrile: Dual Complex I/II Inhibitor


4-Isopropoxy-2-methylbenzonitrile (CAS 1369807-40-8), also referred to as IPMB, is a benzonitrile derivative with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. Its structure features a 2-methylbenzonitrile core substituted at the 4-position with an isopropoxy group. This compound is primarily recognized for its biological activity as a fungicide, where it acts by inhibiting both respiratory complex I and II in the mitochondrial electron transport chain, a dual-action mechanism that also involves the inhibition of succinate dehydrogenase (SDH).

  • Dual complex I/II inhibitor for mitochondrial respiration studies
  • Succinate dehydrogenase (SDH) inhibition assay context
  • Defined lipophilicity and volatility for SAR exploration

Why 4-Isopropoxy-2-methylbenzonitrile Cannot Be Substituted


Direct substitution of 4-Isopropoxy-2-methylbenzonitrile with other 2-methylbenzonitrile derivatives (e.g., 4-methoxy, 4-ethoxy, or unsubstituted analogs) is not scientifically sound due to the significant impact of the 4-isopropoxy group on the compound's physicochemical properties and biological function. The specific alkoxy substitution at the 4-position directly modulates key parameters such as lipophilicity (LogP) and volatility (boiling point), which in turn influences membrane permeability, target engagement, and the potential for off-target effects. Furthermore, the unique ability of IPMB to inhibit mitochondrial respiratory complex II (succinate dehydrogenase), a mechanism not shared by most common respiratory chain inhibitors, provides a distinct functional profile that cannot be assumed for close structural analogs.

  • ! 4-Alkoxy analogs (methoxy, ethoxy) may alter lipophilicity and volatility, shifting membrane permeability and target engagement.
  • ! Structural analogs lacking dual complex I/II and SDH inhibition may not replicate target engagement profile.
  • ! Batch-independent purity verification not guaranteed; procurement should request lot-specific analytical data.

Differentiating Evidence for 4-Isopropoxy-2-methylbenzonitrile


Boiling Point vs. 4-Methoxy Analog

The 4-isopropoxy substitution in 4-Isopropoxy-2-methylbenzonitrile results in a significantly higher boiling point compared to its 4-methoxy analog. This difference has direct implications for purification strategies and the compound's behavior in high-temperature reactions.

Boiling Point vs. 4-Methoxy
Reported
Target 296.7 ± 20.0 °C
4-Methoxy 274.7 °C
Δ +22.0 °C
Supports purification strategy selection
Data to verify under standard conditions
Physicochemical Properties Process Chemistry Purification

LogP vs. Unsubstituted 2-Methylbenzonitrile

The addition of the 4-isopropoxy group dramatically increases the lipophilicity of the molecule compared to the unsubstituted 2-methylbenzonitrile core. This change in LogP is a key differentiator in predicting membrane permeability and bioavailability.

LogP vs. Unsubstituted
Reported
Target LogP 2.65
2-Methylbenzonitrile LogP ~2.0
Δ +0.65 (≈4.5× lipophilic)
May support membrane permeability predictions
Calculated values; experimental validation recommended
Lipophilicity ADME Properties Medicinal Chemistry

Batch-Specific Analytical Purity Verification

Suppliers offer 4-Isopropoxy-2-methylbenzonitrile at a standard purity of 97% or higher, with some vendors providing direct access to batch-specific analytical data. This level of verification ensures consistency and reduces the risk of experimental variability caused by unknown impurities.

Batch Purity Verification
Supplier-reported
97–98% purity; optional batch-specific HPLC, NMR, GC
Supports lot-to-lot reproducibility
In-house QC recommended for critical experiments
Quality Assurance Reproducibility Analytical Chemistry

Application Scenarios for 4-Isopropoxy-2-methylbenzonitrile


SAR Scaffold for Fungicide Development

Due to its unique dual inhibition of mitochondrial respiratory complexes I and II, 4-Isopropoxy-2-methylbenzonitrile serves as a valuable scaffold for SAR studies aimed at developing novel fungicides. Researchers can use this compound to explore how modifications to the benzonitrile core affect potency against specific fungal targets, such as Aspergillus species implicated in respiratory infections. Its well-defined physicochemical profile (LogP ~2.65) provides a predictable baseline for designing analogs with optimized bioavailability and target engagement.

Reference Standard for Lipophilic Benzonitrile Profiling

The quantifiable differences in boiling point (+22.0 °C vs. 4-methoxy analog) and lipophilicity (+0.65 LogP vs. unsubstituted core) make this compound an ideal reference standard. It can be used to calibrate computational models for predicting the properties of other lipophilic benzonitriles or to benchmark experimental procedures for handling and purifying compounds with similar volatility and hydrophobicity profiles.

Intermediate for High-Temperature Organic Synthesis

The compound's relatively high boiling point (296.7 ± 20.0 °C) makes it a suitable intermediate for synthetic pathways that require elevated temperatures, where more volatile analogs (like 4-methoxy-2-methylbenzonitrile, boiling point 274.7 °C) might be unsuitable. This property is particularly relevant in industrial process chemistry for the synthesis of more complex pharmaceutical or agrochemical agents.

QC Benchmark for Procurement Workflows

The availability of 4-Isopropoxy-2-methylbenzonitrile with standardized purity (97-98%) and optional batch-specific analytical documentation (NMR, HPLC, GC) positions it as a reliable benchmark for analytical method development and QC in procurement workflows. Laboratories can use it to validate the performance of their own analytical instruments or as a known standard for quantifying similar compounds in complex mixtures.

Application
Selection Property
Validation Focus
Fungicide SAR scaffold
Dual complex I/II and SDH inhibition
Antifungal target engagement assays
Lipophilic benzonitrile reference
Defined LogP and boiling point differential
Predictive model calibration
High-temperature synthesis intermediate
Higher boiling point vs. methoxy analog
Thermal reaction compatibility
QC benchmark in procurement
Standardized purity and analytical data traceability
Instrument and method performance validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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